molecular formula C20H12S B14417043 Benzo(b)phenanthro(3,4-d)thiophene CAS No. 82255-65-0

Benzo(b)phenanthro(3,4-d)thiophene

Cat. No.: B14417043
CAS No.: 82255-65-0
M. Wt: 284.4 g/mol
InChI Key: ZWDGBSXTMNEXQB-UHFFFAOYSA-N
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Description

Benzo(b)phenanthro(3,4-d)thiophene is an organosulfur compound with the molecular formula C20H12S. It is a polycyclic aromatic hydrocarbon (PAH) that contains a thiophene ring fused with a phenanthrene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo(b)phenanthro(3,4-d)thiophene can be synthesized through various methods. One common approach involves the reaction of aryne intermediates with alkynyl sulfides. This method allows for the formation of the thiophene ring through nucleophilic attack and subsequent ring closure . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can produce benzothiophenes under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions and environmentally sustainable strategies are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)phenanthro(3,4-d)thiophene undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert this compound into its corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or other functional groups attached to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, copper (II) bromide as a catalyst, and various alkynyl sulfides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Benzo(b)phenanthro(3,4-d)thiophene can be compared with other similar compounds, such as benzo[b]thiophene and benzo[b]phenanthro[2,3-d]thiophene. While these compounds share structural similarities, this compound is unique due to its specific fusion of the thiophene and phenanthrene rings, which imparts distinct chemical properties and reactivity .

List of Similar Compounds

Properties

CAS No.

82255-65-0

Molecular Formula

C20H12S

Molecular Weight

284.4 g/mol

IUPAC Name

3-thiapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene

InChI

InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-12-17-16-7-3-4-8-18(16)21-20(17)19(14)15/h1-12H

InChI Key

ZWDGBSXTMNEXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5S4

Origin of Product

United States

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